One of the isotopic labelled form of Hypoxanthine, which is a purine compound, naturally existed, has been found to be a constituent of nucleic acids.
1,7-Dihydropurin-6-one
CAS No.: 1246820-04-1
Cat. No.: VC0196732
Molecular Formula: C5H4N4O
Molecular Weight: 139.09
Purity: 95% by HPLC; 98% atom 13C, 98% atom 15N
* For research use only. Not for human or veterinary use.

CAS No. | 1246820-04-1 |
---|---|
Molecular Formula | C5H4N4O |
Molecular Weight | 139.09 |
IUPAC Name | 1,7-dihydropurin-6-one |
Standard InChI | InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1 |
SMILES | C1=NC2=C(N1)C(=O)NC=N2 |
Appearance | White to Off-White Solid |
Melting Point | >300 °C |
Synthesis and Derivatives
The synthesis of purine derivatives often involves complex ring closure reactions. For example, the synthesis of 2-(benzylsulfanyl)-1,7-dihydropurin-6-one involves refluxing in a mixture of formic acid and sodium formate . This method demonstrates the versatility of purine derivatives in chemical reactions.
Synthesis Methods
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Ring Closure Reactions: These are commonly used to synthesize purine derivatives. The reaction conditions can vary based on the starting materials and desired substituents.
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Substitution Reactions: These allow for the introduction of various functional groups onto the purine ring, enhancing its chemical and biological properties.
Biological and Chemical Significance
Purine derivatives are known for their biological activities, including antiviral and anticancer properties. Guanine, a closely related compound, is a fundamental component of nucleic acids and plays a crucial role in genetic processes . The introduction of different substituents onto the purine ring can modulate its biological activity, making it a valuable scaffold for drug design.
Antitumor Activity
Some purine derivatives have shown potent antitumor activity. For instance, certain 1H-purin-6(9H)-one derivatives have demonstrated IC50 values lower than those of temozolomide, a standard chemotherapeutic agent .
Herbicidal Activity
Purine derivatives have also been explored for their herbicidal properties. Compounds like 1H-purin-6(9H)-one derivatives have shown significant inhibition against certain plant species .
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